molecular formula C17H14O6 B192008 5,7-Dihydroxy-3',4'-dimethoxyisoflavone CAS No. 53084-11-0

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Cat. No. B192008
CAS RN: 53084-11-0
M. Wt: 314.29 g/mol
InChI Key: KRJPWSDKKBLTLE-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is a flavonoid compound . It has a molecular formula of C17H14O6 . It has been found to have potential benefits in dietary cancer prophylaxis .


Synthesis Analysis

The synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone from eugenol, an isolated product of clove leaves oil, has been reported . The process involves the conversion of eugenol into 3,4-dimethoxybenzyl cyanide via several stages of reaction. The Hoeben-Hoesch reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin produced 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate) in 58% yield. Eventually, cyclization of the intermediate with reagents of BF3.OEt2/DMF/POCl3 yielded 5,7-dihydroxy-3’,4’-isoflavone in 88% yield .


Molecular Structure Analysis

The molecular structure of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone consists of a flavonoid backbone with hydroxy and methoxy functional groups attached at specific positions .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is the Hoeben-Hoesch reaction, which involves the reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin to produce a deoxybenzoin intermediate .

Scientific Research Applications

Cancer Prophylaxis and Treatment

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone: has been identified as a compound with potential benefits in dietary cancer prophylaxis . It acts as an antineoplastic agent , which means it can inhibit the growth of tumors. This compound may contribute to the development of new cancer therapies, particularly in the prevention and treatment of various types of cancer.

Diabetes Management

This isoflavone has been found to act as an agonist of PPARgamma , a nuclear receptor that is a pharmacological target for the treatment of type 2 diabetes. By activating PPARgamma, it could help regulate blood sugar levels and improve insulin sensitivity, making it a valuable compound for diabetes research.

Antibacterial Applications

Research has shown that derivatives of this compound exhibit antibacterial activity against bacteria like Staphylococcus , Bacillus subtilis , and Escherichia coli . This suggests potential applications in developing antibacterial agents, which could be particularly useful in the agricultural sector to protect crops from bacterial diseases.

Allergy and Inflammation

The compound has been shown to inhibit the production of histamine in animal models for allergic inflammation . This indicates its potential use in creating treatments for allergic reactions and inflammatory conditions, making it a subject of interest in pharmacological research.

Environmental Science

While specific applications in environmental science are not directly mentioned in the search results, the antibacterial properties of this compound could be explored for environmental decontamination and as a natural alternative to chemical pesticides .

Food Industry

The synthesis of 5,7-Dihydroxy-3’,4’-dimethoxyisoflavone from eugenol, a product of clove leaves oil, suggests its potential use in the food industry . Its antioxidant properties could be beneficial in food preservation, and its health-promoting attributes might be utilized in functional foods or dietary supplements.

Mechanism of Action

Target of Action

It is known to be a human endogenous metabolite . Endogenous metabolites are involved in various biological processes and can interact with a variety of enzymes, transporters, and other proteins.

Mode of Action

It has been reported to show antifungal activity against some plant pathogenic fungi . This suggests that it may interact with targets in these organisms to inhibit their growth.

Biochemical Pathways

Given its antifungal activity , it may interfere with the metabolic pathways of fungi, leading to their inhibition.

Result of Action

Its antifungal activity suggests that it may lead to the death of fungal cells or inhibit their growth .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJPWSDKKBLTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419919
Record name 5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

CAS RN

53084-11-0
Record name 5,7-Dihydroxy-3',4'-dimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone?

A1: 5,7-Dihydroxy-3',4'-dimethoxyisoflavone has been isolated from the following natural sources:

  • Clove leaves oil: Eugenol, a major component of clove leaves oil, can be synthetically transformed into 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. []
  • Moricandia arvensis L.: This medicinal plant, traditionally used in Algerian Sahara, contains 5,7-Dihydroxy-3',4'-dimethoxyisoflavone as one of its flavonoid constituents. []
  • Soybeans: While not directly present, soybeans contain genistein, which can be microbially transformed into 5,7-Dihydroxy-3',4'-dimethoxyisoflavone through hydroxylation and methylation processes by specific Streptomyces species. []

Q2: How is 5,7-Dihydroxy-3',4'-dimethoxyisoflavone synthesized from eugenol?

A: The synthesis of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone from eugenol involves a multi-step process []:

    Q3: Are there any known biological activities or potential applications of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone?

    A: The provided research primarily focuses on the isolation, synthesis, and structural characterization of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone. While one study mentions the antibacterial activity of an extract containing this compound [], it doesn't directly investigate the specific activity of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone itself. Further research is needed to determine its biological profile and potential applications.

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